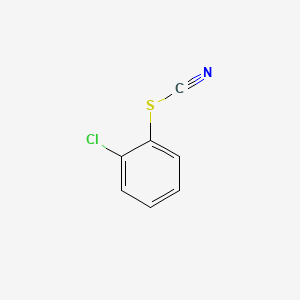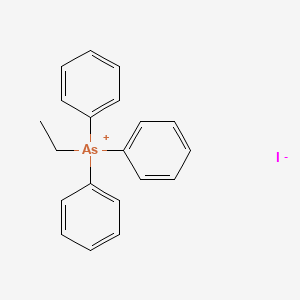
ethyl(triphenyl)arsanium;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(triphenyl)arsanium iodide is an organoarsenic compound characterized by the presence of an ethyl group, three phenyl groups, and an arsenic atom bonded to an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl(triphenyl)arsanium iodide can be synthesized through the reaction of triphenylarsine with ethyl iodide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as toluene or dichloromethane. The reaction conditions often involve heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for ethyl(triphenyl)arsanium iodide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(triphenyl)arsanium iodide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different arsenic-containing species.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like chloride or bromide ions can replace the iodide ion under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce ethyl(triphenyl)arsanium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
Ethyl(triphenyl)arsanium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential toxicity and therapeutic applications.
Medicine: Research is ongoing to explore its use in treating certain types of cancer, leveraging its ability to interfere with cellular processes.
Industry: It may be used in the production of specialized materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which ethyl(triphenyl)arsanium iodide exerts its effects involves the interaction of the arsenic atom with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. This property is being explored for its potential use in cancer therapy, where it can selectively target cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylarsine: Lacks the ethyl group and iodide ion, making it less reactive in certain contexts.
Ethyl(triphenyl)phosphonium iodide: Similar structure but with phosphorus instead of arsenic, leading to different chemical properties and reactivity.
Uniqueness
Ethyl(triphenyl)arsanium iodide is unique due to the presence of both an ethyl group and an iodide ion, which confer distinct reactivity and potential applications compared to other organoarsenic compounds. Its ability to undergo various chemical reactions and its potential use in medicine and industry highlight its significance.
Eigenschaften
CAS-Nummer |
5424-24-8 |
|---|---|
Molekularformel |
C20H20AsI |
Molekulargewicht |
462.2 g/mol |
IUPAC-Name |
ethyl(triphenyl)arsanium;iodide |
InChI |
InChI=1S/C20H20As.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GGCAMLCNQSYMIG-UHFFFAOYSA-M |
Kanonische SMILES |
CC[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
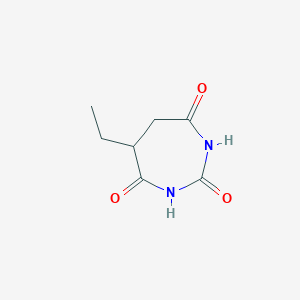
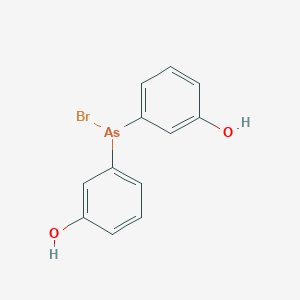
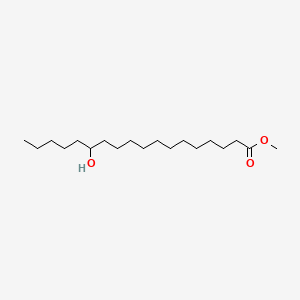

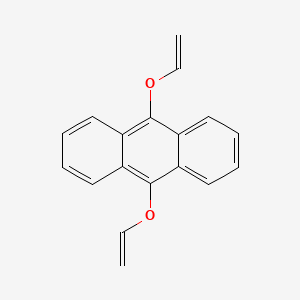

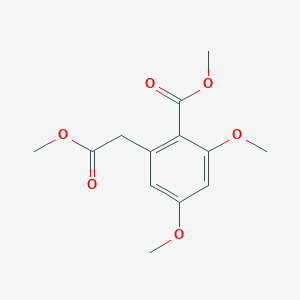

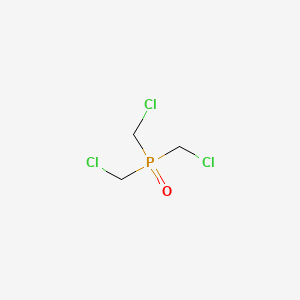
![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)

